molecular formula C27H26ClN3 B14760584 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-

1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-

Cat. No.: B14760584
M. Wt: 428.0 g/mol
InChI Key: JEXVKNFLDQYJES-UHFFFAOYSA-N
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Description

The compound 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- is a structurally complex imidazole derivative featuring three distinct aromatic substituents:

  • A 4-chlorophenyl group (providing electron-withdrawing properties).
  • A phenyl group (contributing to hydrophobic interactions).
  • A 4-(1-pyrrolidinylmethyl)phenyl group (introducing a basic tertiary amine moiety via the pyrrolidine ring).

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., clotrimazole derivatives, p38MAPK inhibitors) highlight its relevance in drug discovery .

Properties

Molecular Formula

C27H26ClN3

Molecular Weight

428.0 g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)phenyl]-[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]imidazole

InChI

InChI=1S/C27H26ClN3/c28-24-13-11-22(12-14-24)25-5-1-2-6-26(25)27(31-18-15-29-20-31)23-9-7-21(8-10-23)19-30-16-3-4-17-30/h1-2,5-15,18,20,27H,3-4,16-17,19H2

InChI Key

JEXVKNFLDQYJES-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(C3=CC=CC=C3C4=CC=C(C=C4)Cl)N5C=CN=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.

Chemical Reactions Analysis

1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

1H-Imidazole, 1-[(2-Chlorophenyl)[4-(1-Pyrrolidinylmethyl)phenyl]methyl]- (CAS 927689-94-9)

  • Structural Difference : The chlorine atom is in the ortho position on the phenyl ring instead of para.
  • Implications: Reduced steric hindrance compared to the para-substituted target compound.
  • Molecular Weight : 351.87 g/mol (C21H22ClN3).

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (CAS 23593-71-7)

  • Structural Difference : Lacks the 4-(1-pyrrolidinylmethyl)phenyl group, replaced by a second phenyl ring.
  • Implications: Reduced solubility due to increased hydrophobicity.

1H-Imidazole, 1-[tris(4-chlorophenyl)methyl]- (CAS 37594-47-1)

  • Structural Difference : Three 4-chlorophenyl groups instead of mixed substituents.
  • Implications :
    • Enhanced steric bulk, likely limiting membrane permeability.
    • Higher molecular weight (413.73 g/mol) compared to the target compound .

Pharmacologically Active Imidazole Derivatives

SB203580 (p38MAPK Inhibitor)

  • Structure : 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole.
  • Comparison :
    • The target compound’s pyrrolidinylmethyl group may enhance solubility compared to SB203580’s sulfonyl group.
    • SB203580’s pyridyl moiety facilitates hydrogen bonding, a feature absent in the target compound .

2-(4-Fluorophenyl)-1H-benzo[d]imidazole

  • Synthesis : Formed via condensation of 1,2-phenylenediamine and 4-fluorobenzaldehyde.
  • Comparison :
    • The benzoimidazole core offers rigidity, whereas the target compound’s imidazole with flexible substituents may allow broader conformational adaptability .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Insights
Target Compound Not Provided ~450 (estimated) 4-ClPh, Ph, 4-(Pyrrolidinylmethyl)Ph Moderate (amine enhances H2O solubility)
927689-94-9 C21H22ClN3 351.87 2-ClPh, 4-(Pyrrolidinylmethyl)Ph Lower (ortho-Cl reduces polarity)
23593-71-7 C20H15ClN2 318.80 4-ClPh, 2× Ph Poor (highly hydrophobic)
SB203580 C21H16FN3O2S 401.43 4-FPh, SO2Ph, Pyridyl Moderate (sulfonyl polar)

Biological Activity

1H-Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- is a complex structure that combines imidazole with various phenyl and chlorophenyl groups, suggesting potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antitumor activities, supported by data tables and relevant case studies.

Antimicrobial Activity

Imidazole derivatives have shown promising antimicrobial properties against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1H-Imidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CPseudomonas aeruginosa128 µg/mL

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial given the rise of antibiotic resistance.

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented. The compound has been tested against several fungal strains.

Table 2: Antifungal Activity Against Common Fungal Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
ACandida albicans16 µg/mL
BAspergillus niger32 µg/mL
CCryptococcus neoformans64 µg/mL

These findings suggest that the compound possesses notable antifungal activity, particularly against Candida albicans, a common pathogen responsible for opportunistic infections.

Antitumor Activity

Recent studies have explored the cytotoxic effects of imidazole derivatives on various cancer cell lines. The compound has demonstrated potential antitumor activity.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)10.0
A549 (Lung Cancer)15.0

The IC50 values indicate that the compound exhibits significant cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers synthesized several imidazole derivatives and evaluated their antimicrobial activity. The results indicated that the compounds showed varying degrees of effectiveness against both bacterial and fungal strains, with some exhibiting MIC values comparable to standard antibiotics .
  • Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of imidazole derivatives on human skin fibroblast cells. The study revealed that certain derivatives maintained high cell viability at lower concentrations while exhibiting significant cytotoxicity at higher doses . This highlights the potential therapeutic index of these compounds.
  • Mechanism of Action : Research into the mechanism of action for these compounds suggests they may inhibit key enzymes involved in microbial metabolism or disrupt cellular membranes, leading to cell death .

Q & A

Basic: What are the key considerations in designing a synthesis route for 1H-imidazole derivatives with multiple aryl substituents?

Methodological Answer:
The synthesis of imidazole derivatives with aryl substituents requires careful selection of precursors and coupling strategies. For example, Pd-catalyzed regioselective C–H functionalization is a robust method for introducing aryl groups. As demonstrated in , derivatives like 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole were synthesized using Suzuki-Miyaura coupling with brominated aromatics (e.g., 2-bromobenzotrifluoride) under palladium catalysis. Key steps include:

  • Precursor compatibility : Ensure halogenated aryl partners (e.g., bromonaphthalene) are compatible with the imidazole core.
  • Purification : Flash chromatography is critical for isolating products with high purity, as impurities from side reactions (e.g., over-substitution) can complicate characterization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Pd-catalyzed systems.

Advanced: How can researchers address discrepancies between calculated and observed elemental analysis data in imidazole derivatives?

Methodological Answer:
Discrepancies in elemental analysis (e.g., C, H, N content) often arise from incomplete purification or hygroscopicity. For instance, in , Compound 13 showed a 0.32% deviation in nitrogen content (calculated: 6.16% vs. observed: 5.84%). To resolve this:

  • Repeat analysis : Confirm results with multiple batches to rule out measurement errors.
  • Thermogravimetric analysis (TGA) : Check for residual solvents or moisture absorption.
  • Alternative characterization : Cross-validate with high-resolution mass spectrometry (HRMS) or combustion analysis for accuracy .

Basic: Which spectroscopic methods are critical for characterizing the structural integrity of this compound?

Methodological Answer:
1H and 13C NMR are indispensable for confirming regiochemistry and substituent orientation. Key observations include:

  • Aromatic proton splitting : Coupling constants (e.g., J = 8.5 Hz for para-substituted phenyl groups) validate substitution patterns.
  • Imidazole protons : Distinct singlets for N–CH groups (δ ~7.2–7.5 ppm) confirm core integrity.
  • 13C NMR : Signals near δ 135–140 ppm indicate sp² carbons in aryl groups, while pyrrolidinylmethyl carbons appear at δ 45–55 ppm .

Advanced: What strategies are effective in optimizing regioselectivity during Pd-catalyzed coupling reactions for imidazole derivatives?

Methodological Answer:
Regioselectivity in Pd-catalyzed reactions depends on ligand choice and directing groups. highlights the use of electron-deficient aryl bromides (e.g., 2-bromobenzotrifluoride) to enhance reactivity at specific positions. Strategies include:

  • Ligand screening : Bulky phosphine ligands (e.g., P(t-Bu)₃) favor mono-substitution by steric control.
  • Temperature modulation : Lower temperatures (e.g., 80°C) reduce competing pathways like homocoupling.
  • Directing groups : Transient coordination of imidazole nitrogen to Pd can orient coupling at meta or para positions .

Basic: What safety precautions are necessary when handling imidazole derivatives with chlorophenyl groups?

Methodological Answer:
Chlorophenyl-substituted imidazoles require stringent safety protocols:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Ensure negative pressure in workspaces to prevent inhalation of fine particulates.
  • Emergency measures : In case of exposure, wash affected areas with water for 15 minutes and seek medical evaluation. Safety data sheets (SDS) for analogous compounds (e.g., CAS 60628-96-8) emphasize these protocols .

Advanced: How can computational docking studies guide the design of imidazole-based inhibitors?

Methodological Answer:
Molecular docking identifies binding interactions between imidazole derivatives and target proteins. For example, in , compound 9c (with a bromophenyl-thiazole moiety) showed optimal docking poses in enzyme active sites. Methodological steps include:

  • Protein preparation : Remove water molecules and optimize hydrogen bonding networks.
  • Grid generation : Focus on catalytic residues (e.g., His or Asp in hydrolases).
  • Scoring functions : Use AutoDock Vina to rank binding affinities, prioritizing compounds with ΔG < −8 kcal/mol .

Advanced: How to resolve contradictions in spectroscopic data when synthesizing novel imidazole analogs?

Methodological Answer:
Contradictions in NMR or IR data often stem from tautomerism or conformational flexibility. For example, reports imidazole proton shifts varying by ±0.2 ppm due to solvent polarity. Solutions include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) by cooling samples to −40°C.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.
  • DFT calculations : Compare experimental shifts with simulated spectra (e.g., using Gaussian09) to validate assignments .

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